Methyl 3-[1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoate
Description
Methyl 3-[1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoate is a heterocyclic compound featuring a 2,5-dioxoimidazolidin-4-yl core substituted with a 4-chlorophenyl group and a methyl propanoate side chain. This structure combines aromatic, heterocyclic, and ester functionalities, making it a candidate for applications in medicinal chemistry or agrochemicals.
Properties
IUPAC Name |
methyl 3-[1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O4/c1-20-11(17)7-6-10-12(18)16(13(19)15-10)9-4-2-8(14)3-5-9/h2-5,10H,6-7H2,1H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEINRBGCAXDSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1C(=O)N(C(=O)N1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoate typically involves the reaction of 4-chlorophenyl isocyanate with an appropriate amino acid derivative. The reaction proceeds through the formation of an intermediate urea, which cyclizes to form the imidazolidinone ring. The final step involves esterification to introduce the propanoate group. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the imidazolidinone ring to an imidazolidine ring.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions include various substituted imidazolidinones, carboxylic acids, and ketones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 3-[1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-[1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby preventing the enzyme from catalyzing its substrate. The exact molecular pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Functional Group Analysis
The compound’s key structural elements are compared below with analogs from the evidence:
Key Observations:
Substituent Effects: The 4-chlorophenyl group in the target compound and ’s analog is replaced by a 3-fluorophenyl group in ’s compound. Halogen substitution (Cl vs. The methyl propanoate group in the target compound contrasts with the 3-oxo propanoate in ’s analog. The oxo group may enhance hydrogen-bonding interactions, affecting solubility or target binding .
Core Modifications: ’s compound includes a dimethyl-phenyl imidazolidinone core, which increases steric bulk compared to the target compound’s simpler 2,5-dioxoimidazolidin-4-yl ring. This could impact conformational flexibility and binding to hydrophobic pockets in proteins .
Ester vs. Acid Functionality: The propanoic acid derivative in lacks the methyl ester, suggesting differences in bioavailability. Esters often act as prodrugs, improving membrane permeability compared to carboxylic acids .
Functional and Application-Based Comparisons
- Pesticidal Potential: Imidazolidinone derivatives (e.g., ) and pyrethroid-like esters (e.g., imiprothrin in ) share ester groups that may enhance stability or bioactivity. The target compound’s methyl ester could similarly act as a hydrolyzable moiety, releasing active metabolites in biological systems .
- Crystallographic Insights : The analog in was structurally characterized via X-ray crystallography, likely using SHELX software (). This highlights the importance of crystallographic data in confirming stereochemistry and intermolecular interactions, which are critical for structure-activity relationship (SAR) studies .
Biological Activity
Methyl 3-[1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoate, also referred to by its CAS number 2279121-88-7, is a synthetic organic compound characterized by a unique structure that includes a chlorophenyl group, an imidazolidinone ring, and a propanoate moiety. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₃ClN₂O₄, with a molecular weight of 296.71 g/mol. The compound's structure is crucial for its biological activity as it influences how the molecule interacts with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₃ClN₂O₄ |
| Molecular Weight | 296.71 g/mol |
| CAS Number | 2279121-88-7 |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The imidazolidinone ring and the chlorophenyl group are essential for binding to molecular targets, which can lead to various pharmacological effects including:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : It has been investigated for its potential to reduce inflammation by inhibiting pro-inflammatory cytokines.
Research Findings and Case Studies
Several studies have explored the biological activity of compounds related to this compound. Here are some notable findings:
- Aromatase Inhibition : A study published in PubMed highlighted that related compounds exhibited significant aromatase inhibitory potency in the nanomolar range. This suggests potential applications in hormone-related cancers such as breast cancer .
- Enzyme Inhibition Studies : Research indicates that the compound may act as an enzyme inhibitor, affecting pathways critical in cancer progression and inflammatory responses. The specific interactions at the molecular level are still under investigation.
- Synthetic Routes : The synthesis of this compound typically involves the formation of the imidazolidinone ring followed by the introduction of the propanoic acid moiety through various chemical reactions . Understanding these synthetic pathways is essential for optimizing yield and purity for further biological studies.
Comparative Analysis
When comparing this compound with similar compounds, it stands out due to its structural complexity which enhances its biological activity.
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Methyl 3-(4-chlorophenyl)propanoic acid | Lacks imidazolidinone ring | Limited activity |
| 1-(4-Chlorophenyl)-2,5-dioxoimidazolidine | Lacks propanoic acid moiety | Moderate activity |
Q & A
Q. Table 1: Representative Reaction Conditions
| Parameter | Condition | Reference |
|---|---|---|
| Solvent | Absolute ethanol | |
| Catalyst | Glacial acetic acid (5 drops) | |
| Reaction Time | 4–6 hours (reflux) | |
| Yield | 60–75% after recrystallization |
Basic: Which spectroscopic techniques are most reliable for confirming the structure of this compound?
Methodological Answer:
- X-ray Crystallography : Provides definitive proof of molecular geometry, bond lengths, and stereochemistry. The 4-chlorophenyl and imidazolidinone moieties exhibit characteristic torsion angles (e.g., C–Cl bond distance: 1.73 Å) .
- NMR Spectroscopy :
- UPLC-MS : Confirms molecular weight (e.g., m/z 366 [M+H]⁺) and purity (>90%) .
Advanced: How can computational methods accelerate the design of reactions involving this compound?
Methodological Answer:
Integrate quantum chemical calculations (e.g., density functional theory) with experimental
- Reaction Path Search : Simulate intermediates (e.g., enolates or zwitterionic species) to identify energetically favorable pathways .
- Transition State Analysis : Predict activation barriers for cyclization steps, optimizing solvent polarity and temperature.
- Machine Learning : Train models on existing reaction datasets (e.g., substituent effects on yields) to prioritize experimental conditions .
Q. Table 2: Computational Parameters for Reaction Design
| Parameter | Application | Reference |
|---|---|---|
| DFT Method | B3LYP/6-31G(d) | |
| Solvent Model | COSMO-RS (ethanol) | |
| Key Output | Gibbs free energy of intermediates |
Advanced: How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or missing peaks)?
Methodological Answer:
- Cross-Validation : Compare NMR data with X-ray crystallography to confirm structural assignments. For example, overlapping proton signals (e.g., δ 3.2–3.4 ppm in DMSO-d6) can be deconvoluted using 2D-COSY .
- Isotopic Labeling : Introduce deuterated analogs to trace proton environments in complex splitting patterns.
- Dynamic Effects : Assess temperature-dependent NMR to identify conformational exchange (e.g., hindered rotation in the imidazolidinone ring) .
Basic: What statistical methods are effective for optimizing synthetic protocols?
Methodological Answer:
Apply Design of Experiments (DoE) principles:
- Factorial Design : Test variables (e.g., temperature, catalyst loading) in a 2³ matrix to identify interactions.
- Response Surface Methodology (RSM) : Model non-linear relationships between parameters (e.g., reflux time vs. yield) .
- Example Workflow :
- Screen 8 conditions (2³ factorial) to shortlist critical factors.
- Use central composite design (CCD) for RSM.
- Validate with triplicate runs to ensure reproducibility .
Advanced: What mechanistic insights explain the formation of the imidazolidin-2,5-dione core during synthesis?
Methodological Answer:
The core forms via nucleophilic acyl substitution followed by cyclization:
Step 1 : 4-Chlorophenylamine attacks a carbonyl carbon, forming an intermediate hemiaminal.
Step 2 : Acid-catalyzed dehydration generates an imine.
Step 3 : Intramolecular cyclization with a β-ketoester produces the imidazolidinone ring. Isotopic labeling (¹⁸O) studies confirm water elimination as the rate-limiting step .
Q. Table 3: Key Mechanistic Observations
| Observation | Implication | Reference |
|---|---|---|
| ¹⁸O isotope effect | Water elimination is rate-limiting | |
| pH dependence | Acid catalysis accelerates cyclization |
Advanced: How can researchers mitigate side reactions (e.g., ester hydrolysis or aryl chloride displacement) during synthesis?
Methodological Answer:
- Protecting Groups : Temporarily protect reactive sites (e.g., silyl ethers for hydroxyl groups).
- Low-Temperature Conditions : Perform reactions at 0–5°C to suppress hydrolysis.
- Selective Catalysts : Use Pd-based catalysts for controlled aryl chloride retention .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
